molecular formula C18H28BrNO2 B607079 Deudextromethorphan hydrobromide CAS No. 1373497-18-7

Deudextromethorphan hydrobromide

Cat. No.: B607079
CAS No.: 1373497-18-7
M. Wt: 376.4 g/mol
InChI Key: STTADZBLEUMJRG-CDZAPMPLSA-N
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Chemical Reactions Analysis

Types of Reactions: Deudextromethorphan hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include dextromethorphan and its various derivatives, such as dextrorphan .

Biological Activity

Deudextromethorphan hydrobromide (AVP-786) is a deuterated derivative of dextromethorphan, primarily recognized for its role as an N-methyl-D-aspartate (NMDA) receptor antagonist. This compound has garnered attention for its potential therapeutic applications in various neuropsychiatric conditions, particularly agitation associated with Alzheimer's disease and other disorders. This article delves into the biological activities, pharmacokinetics, and therapeutic implications of this compound, supported by relevant data and research findings.

This compound is characterized by the following chemical properties:

PropertyValue
CAS Number 1373497-18-7
Molecular Formula C₁₈H₂₂D₆BrNO₂
Molecular Weight 376.36 g/mol

The compound acts as an uncompetitive antagonist at the NMDA receptor, which plays a critical role in synaptic plasticity and memory function. Additionally, it exhibits activity at several other receptors:

  • Sigma-1 receptor agonist
  • Serotonin transporter (SERT) and norepinephrine transporter (NET) blocker
  • Negative allosteric modulator of nicotinic acetylcholine receptors

These interactions suggest that this compound may influence neurotransmitter systems involved in mood regulation and cognitive function .

Pharmacokinetics

This compound is designed to enhance bioavailability compared to its non-deuterated counterpart. The deuteration process reduces susceptibility to cytochrome P450 (CYP2D6) metabolism, leading to increased plasma concentrations of active metabolites. This alteration allows for a more sustained therapeutic effect with potentially fewer side effects associated with drug-drug interactions .

1. Agitation in Alzheimer's Disease

AVP-786 has been investigated in clinical trials for its efficacy in treating agitation in patients with Alzheimer's disease. In a Phase III study, the compound demonstrated significant reductions in agitation scores compared to placebo, suggesting its potential as a treatment option for this challenging symptom .

2. Schizophrenia Symptoms

Research has also explored the use of this compound in addressing negative symptoms of schizophrenia. The compound's action on NMDA receptors may help alleviate some cognitive deficits associated with the disorder, although further studies are required to establish its effectiveness fully .

3. Traumatic Brain Injury

AVP-786 is under investigation for its role in managing behavioral disinhibition and agitation following traumatic brain injury. The compound's ability to modulate glutamate signaling may offer new avenues for treatment in this area .

Summary of Key Findings

The following table summarizes key findings from recent research on this compound:

Study FocusFindings
Agitation in Alzheimer'sSignificant reduction in agitation scores vs placebo
Negative symptoms in SchizophreniaPotential cognitive benefits; further studies needed
Behavioral disinhibition post-TBIModulation of glutamate signaling; ongoing investigations

Properties

CAS No.

1373497-18-7

Molecular Formula

C18H28BrNO2

Molecular Weight

376.4 g/mol

IUPAC Name

(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide

InChI

InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1/i1D3,2D3;;

InChI Key

STTADZBLEUMJRG-CDZAPMPLSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H].O.Br

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dextromethorphan D6 hydrobromide monohydrate;  AVP-786;  CTP-786;  AVP786;  CTP786;  Deudextromethorphan hydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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